molecular formula C26H21N3O2S B3288629 2-(1H-indol-3-yl)-2-oxo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide CAS No. 852368-05-9

2-(1H-indol-3-yl)-2-oxo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide

Cat. No. B3288629
CAS RN: 852368-05-9
M. Wt: 439.5 g/mol
InChI Key: JJEMCJFSLGAILS-UHFFFAOYSA-N
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Description

“2-(1H-indol-3-yl)-2-oxo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide” is a compound that has been studied for its potential antiviral properties . It specifically targets the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . This suggests that it may also have the ability to inhibit SARS-CoV-2 replication by targeting its RdRp activity .


Synthesis Analysis

The compound was synthesized according to a process reported in a previous study . The synthesis involved the use of 2,3-dithioindole .


Chemical Reactions Analysis

The compound was tested against SARS-CoV-2 RdRp using a cell-based assay . Among the tested compounds, it was found to strongly inhibit SARS-CoV-2 RdRp activity while exhibiting low cytotoxicity and resistance to viral exoribonuclease .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as F0675-0191, have shown potential in antiviral applications. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties. This makes them valuable in the development of new drugs for treating various inflammatory conditions .

Anticancer Applications

Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, making them potential candidates for cancer treatment .

Antioxidant Properties

Some indole derivatives have been synthesized and evaluated for their antioxidant activity. These compounds could be useful in combating oxidative stress-related diseases .

Applications in Organic Electronics

Elongated organic π-conjugated molecules, such as indole derivatives, are extensively used in making organic electronic materials due to their enormous potential applications in two photon-absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFET’s), information storage devices, nonlinear optics (NLO), sensors, organic light emitting diodes (OLEDs), etc .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties. This makes them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have shown potential in antitubercular applications. This makes them valuable in the development of new drugs for treating tuberculosis .

Antidiabetic Applications

Indole derivatives have shown promise in the field of endocrinology. They have been found to possess antidiabetic properties, making them potential candidates for diabetes treatment .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have various molecular and cellular effects.

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c30-24(20-16-28-21-12-6-4-10-18(20)21)26(31)27-14-15-32-25-19-11-5-7-13-22(19)29-23(25)17-8-2-1-3-9-17/h1-13,16,28-29H,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEMCJFSLGAILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-2-oxo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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